2-Bromo-3-aminofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromofuran-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a bromine atom at the second position and an amino group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromofuran-3-amine typically involves the bromination of furan followed by amination. One common method involves the bromination of furan using bromine in dimethylformamide at low temperatures. The reaction mixture is then treated with ammonia or an amine source to introduce the amino group at the desired position .
Industrial Production Methods
Industrial production of 2-bromofuran-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromofuran-3-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic aromatic substitution reactions more readily than benzene, with bromination occurring primarily at the 2-position.
Oxidation: The amino group can be oxidized to form corresponding imines, nitriles, oximes, and amides.
Reduction: The compound can undergo reduction reactions to form corresponding amines and other reduced derivatives.
Common Reagents and Conditions
Bromination: Bromine in dimethylformamide at low temperatures.
Oxidation: Hypervalent iodine compounds such as (diacetoxyiodo)benzene in combination with TEMPO as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: 2-Bromofuran.
Oxidation: Imines, nitriles, oximes, and amides.
Reduction: Corresponding amines and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromofuran-3-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-bromofuran-3-amine involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to biological activity. The bromine atom can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Bromofuran-3-amine can be compared with other similar compounds, such as:
2-Bromofuran: Lacks the amino group, making it less versatile in terms of chemical reactivity and biological activity.
Furan-2-ylmethanamine: Contains a methylene bridge between the furan ring and the amino group, which can alter its reactivity and applications.
5-Bromofuran-2-ylmethanamine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C4H4BrNO |
---|---|
Molekulargewicht |
161.98 g/mol |
IUPAC-Name |
2-bromofuran-3-amine |
InChI |
InChI=1S/C4H4BrNO/c5-4-3(6)1-2-7-4/h1-2H,6H2 |
InChI-Schlüssel |
GAGYTQVCNXQMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.